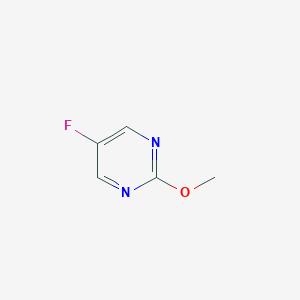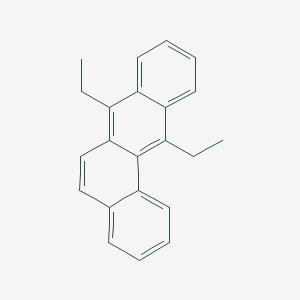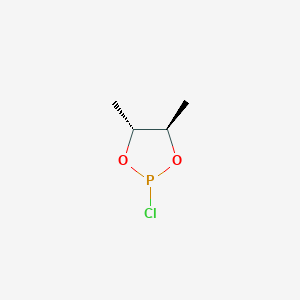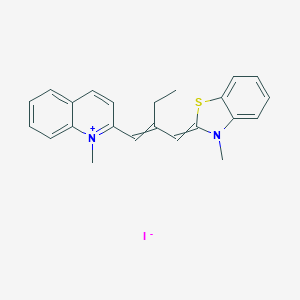
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide, also known as Mitoquinone, is a synthetic compound that has been developed as a potential therapeutic agent for various diseases. Mitoquinone is a mitochondria-targeted antioxidant that can protect cells from oxidative damage.
Wirkmechanismus
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide is a mitochondria-targeted antioxidant that can protect cells from oxidative damage. It works by scavenging free radicals and reducing the production of ROS in cells. 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide can also improve mitochondrial function by increasing the production of ATP and reducing the production of reactive oxygen species (ROS) in cells.
Biochemische Und Physiologische Effekte
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress-induced damage in cells, improve mitochondrial function, and reduce the production of reactive oxygen species (ROS) in cells. 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide has also been shown to have anti-inflammatory effects and can reduce the production of cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide has several advantages and limitations for lab experiments. One of the main advantages is that it is a mitochondria-targeted antioxidant that can protect cells from oxidative damage. It is also relatively easy to synthesize and has a high purity. However, one of the main limitations is that it can be expensive to produce in large quantities. Additionally, 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide research. One potential direction is to investigate its therapeutic potential for various diseases, including neurodegenerative diseases, cardiovascular diseases, and liver diseases. Another potential direction is to investigate its potential as an anti-aging agent. Additionally, future research could focus on developing more efficient synthesis methods for 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide and improving its solubility in water to make it more practical for use in experiments.
Conclusion:
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide is a synthetic compound that has potential therapeutic applications for various diseases. It is a mitochondria-targeted antioxidant that can protect cells from oxidative damage and has anti-inflammatory effects. 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide has several advantages and limitations for lab experiments, and there are several potential future directions for research. Overall, 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide is a promising compound that warrants further investigation for its potential therapeutic applications.
Synthesemethoden
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide is synthesized by the reaction of 2-(2-bromoethyl)-1-methyl-1,4-dihydroquinolinium iodide with 3-methyl-2-benzothiazolinone in the presence of sodium hydride. The reaction yields 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide as a yellow powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide has been extensively studied for its potential therapeutic applications. It has been shown to have protective effects against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and hepatocytes. 1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide has also been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species (ROS) in cells.
Eigenschaften
CAS-Nummer |
18420-49-0 |
|---|---|
Produktname |
1-Methyl-2-(2-((3-methyl-2-benzothiazolinylidene)methyl)-1-butenyl)quinolinium iodide |
Molekularformel |
C23H23IN2S |
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
3-methyl-2-[2-[(1-methylquinolin-1-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H23N2S.HI/c1-4-17(16-23-25(3)21-11-7-8-12-22(21)26-23)15-19-14-13-18-9-5-6-10-20(18)24(19)2;/h5-16H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CNNLZFMCEPOKCI-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2C=C1)C)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Kanonische SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2C=C1)C)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Andere CAS-Nummern |
18420-49-0 |
Synonyme |
Quinolinium, 1-methyl-2-(2-((3-methyl-2(3H)-benzothiazolylidene)methyl )-1-butenyl)-, iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




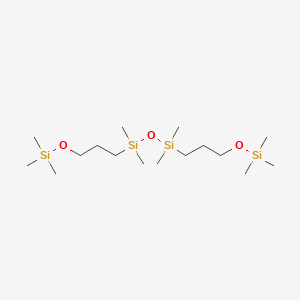
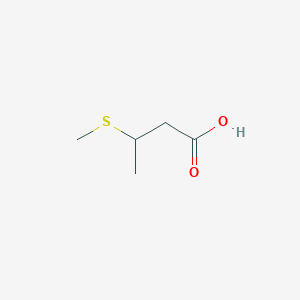
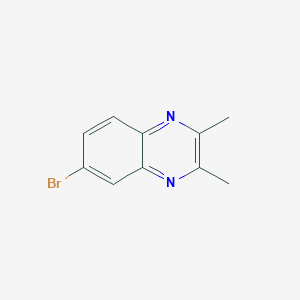
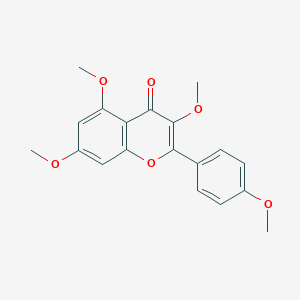
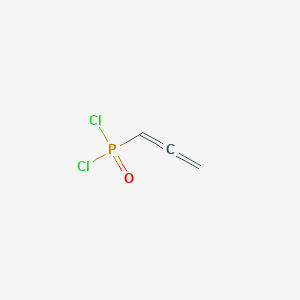
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
